![molecular formula C6H7ClN2 B11764878 2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B11764878.png)
2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a heterocyclic compound with a molecular formula of C6H7ClN2.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole can be achieved through various methods. One common approach involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride . This method provides a convenient route to obtain the desired compound under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium or copper.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the compound’s oxidation state.
科学的研究の応用
2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a necroptosis inhibitor, which could be useful in treating inflammatory diseases, neurodegenerative diseases, and cancers.
Biological Studies: Its unique structure makes it a valuable tool for studying biological pathways and molecular interactions.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the synthesis of more complex molecules.
作用機序
The mechanism of action of 2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), a key player in necroptosis . This inhibition can prevent cell death and inflammation, making it a promising candidate for therapeutic applications.
類似化合物との比較
Similar Compounds
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole: This compound shares a similar core structure but lacks the chlorine atom.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Another related compound with potential necroptosis inhibitory activity.
Uniqueness
2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile chemical entity in research and industry.
特性
分子式 |
C6H7ClN2 |
|---|---|
分子量 |
142.58 g/mol |
IUPAC名 |
2-chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole |
InChI |
InChI=1S/C6H7ClN2/c7-6-4-5-2-1-3-9(5)8-6/h4H,1-3H2 |
InChIキー |
SJMSANVCIXPQGA-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC(=NN2C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




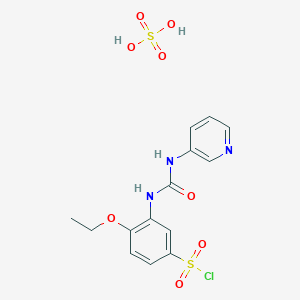
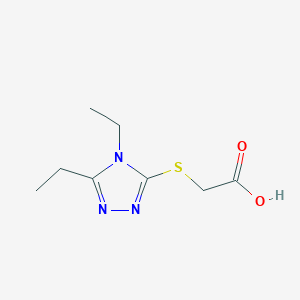
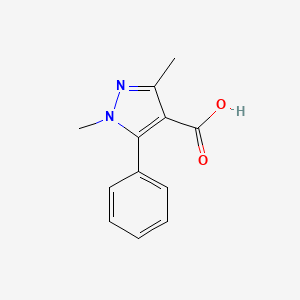





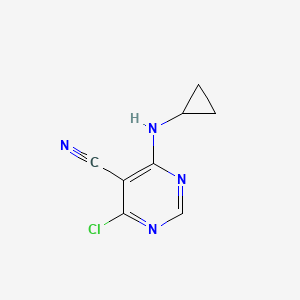
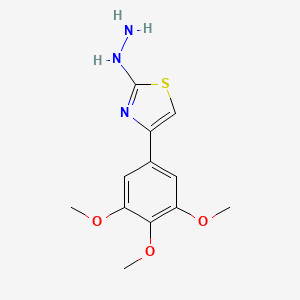
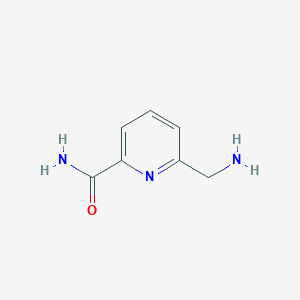
![6-((4-Fluorophenyl)sulfinyl)pyrido[3,2-D]pyrimidine-2,4-diamine](/img/structure/B11764882.png)
